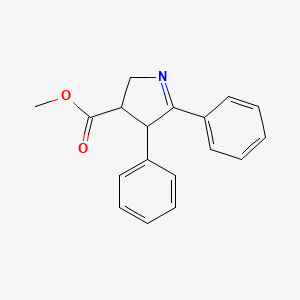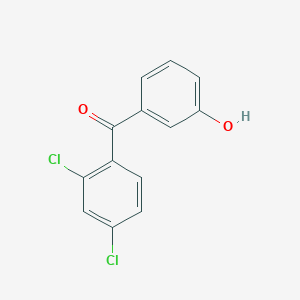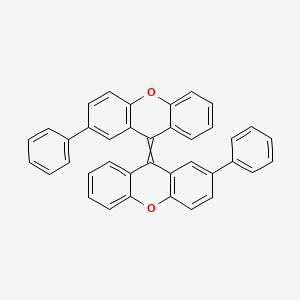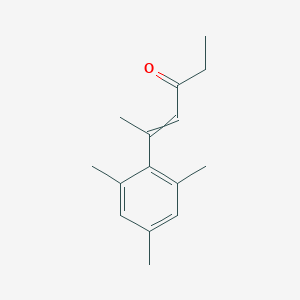![molecular formula C17H15BrIN B14509851 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide CAS No. 63424-44-2](/img/structure/B14509851.png)
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, and its derivatives are known for their diverse applications in medicinal and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide can be achieved through several synthetic routes. One common method involves the reaction of quinoline with 4-iodophenylethyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the quinoline nitrogen attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Aplicaciones Científicas De Investigación
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer of quinoline with different reactivity.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a fluorescent probe and its ability to interact with biological targets .
Propiedades
Número CAS |
63424-44-2 |
|---|---|
Fórmula molecular |
C17H15BrIN |
Peso molecular |
440.1 g/mol |
Nombre IUPAC |
1-[2-(4-iodophenyl)ethyl]quinolin-1-ium;bromide |
InChI |
InChI=1S/C17H15IN.BrH/c18-16-9-7-14(8-10-16)11-13-19-12-3-5-15-4-1-2-6-17(15)19;/h1-10,12H,11,13H2;1H/q+1;/p-1 |
Clave InChI |
GRAREARQEKZXOV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=[N+]2CCC3=CC=C(C=C3)I.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)






![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)

